N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12-17(16-8-5-11-26-16)13(2)23(21-12)10-9-20-19(24)18-14-6-3-4-7-15(14)25-22-18/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDCAHIUXLDPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NOC3=C2CCCC3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based compounds, which this molecule contains, interact with a number of lipophilic amino acids such as leu4607, ile406, ala410. These interactions can influence various biological processes and pathways.
Mode of Action
It’s known that thiophene units in conjugated polymers can act as lewis bases and easily coordinate with certain ions. This suggests that the thiophene unit in this compound might interact with its targets in a similar manner.
Biochemical Pathways
Thiophene-based compounds are known to have diverse potential applications ranging from organic electronics to medicinal chemistry. They can influence a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science.
Result of Action
Thiophene-based compounds are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities. This suggests that this compound might have similar effects.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole moiety and a benzo[d]isoxazole structure, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C15H22N4O3S
- Molecular Weight : 350.43 g/mol
- CAS Number : 2034553-80-3
The structure of the compound is characterized by the presence of a thiophene ring, a pyrazole ring, and a benzo[d]isoxazole core. This structural diversity contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity.
Potential Mechanisms Include :
- Inhibition of Cyclooxygenase (COX) : Similar compounds have demonstrated selective inhibition of COX enzymes, particularly COX-2, which is involved in inflammation pathways .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties against various pathogens by disrupting microbial cell function .
- Antioxidant Effects : Some studies suggest that pyrazole derivatives possess antioxidant properties, potentially reducing oxidative stress in cells.
Research Findings
Recent studies have explored the biological effects of this compound and its analogs:
- Anti-inflammatory Activity : A series of pyrazole-linked compounds showed significant anti-inflammatory effects with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Properties : Research has indicated that similar pyrazole derivatives exhibit antimicrobial activity against various strains of bacteria and fungi. For instance, one study reported effective inhibition against Mycobacterium tuberculosis with certain pyrazole derivatives .
- Toxicity Studies : Acute toxicity evaluations have shown that some derivatives possess high LD50 values (>2000 mg/kg), indicating a favorable safety profile for further development .
Case Study 1: Anti-inflammatory Effects
A recent study synthesized several pyrazole derivatives and evaluated their anti-inflammatory activities through in vitro assays. The most promising compounds demonstrated significant inhibition of edema in animal models, suggesting potential therapeutic applications in treating inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the synthesis and testing of pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis. The results indicated that specific substitutions on the pyrazole ring enhanced antimicrobial efficacy, highlighting the importance of structural modifications in drug design .
Data Summary
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Compounds containing pyrazole and thiophene moieties have been studied for their potential as anti-inflammatory agents. Research indicates that N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide may inhibit enzymes involved in inflammatory pathways or microbial metabolism .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. The presence of the thiophene ring is believed to enhance its interaction with microbial targets, potentially leading to effective treatments against various pathogens .
Anticancer Potential
Research has indicated that tetrahydrobenzoisoxazole derivatives exhibit significant anticancer effects. The unique structural features of this compound may allow it to interfere with cancer cell proliferation through mechanisms such as DNA interaction and enzyme inhibition .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity . Modifications of this compound can lead to derivatives with altered biological activities or improved pharmacological profiles.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of similar compounds demonstrated that modifications in the pyrazole ring could significantly enhance their efficacy. The findings suggested that targeted modifications could lead to the development of potent anti-inflammatory drugs derived from this compound .
Case Study 2: Anticancer Mechanisms
In vitro studies on tetrahydrobenzoisoxazole derivatives revealed their ability to inhibit the growth of various cancer cell lines. The mechanism was attributed to their interaction with DNA and interference with critical cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Isoxazole Hybrids
Compound A : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (from )
- Structural Differences :
- The target compound replaces the 4-nitrophenyl group on the isoxazole with a thiophene-substituted pyrazole.
- The carbothioamide (-C(=S)NH₂) in Compound A is replaced by a carboxamide (-C(=O)NH₂) in the target molecule.
- Biological Implications :
Thiazole-Based Analogues
Compound B : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (from )
- Structural Differences :
- Compound B contains a thiazole ring and a hydroperoxypropan-2-yl group, absent in the target compound.
- The tetrahydrobenzoisoxazole in the target molecule provides conformational rigidity, whereas Compound B’s carbamate and ureido linkages introduce flexibility.
- Functional Contrast :
Pharmacological and Physicochemical Properties
Table 1: Comparative Data (Hypothetical Projections Based on Structural Features)
Key Findings:
Q & A
Q. Yield Optimization Strategies :
- Solvent Selection : Ethanol or DMF enhances solubility of intermediates, reducing side reactions .
- Temperature Control : Reflux at 80°C for pyrazole formation improves reaction kinetics .
- Catalyst Use : Triethylamine as a base in amide coupling minimizes acid byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- ¹H/¹³C NMR : Confirms regiochemistry of the pyrazole (e.g., 3,5-dimethyl substitution) and thiophene linkage. Key signals: pyrazole CH3 (~2.3 ppm), tetrahydrobenzoisoxazole protons (δ 1.8–2.6 ppm) .
- IR Spectroscopy : Detects carboxamide C=O stretch (~1680 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 427.1521) .
Advanced: How can X-ray crystallography using SHELX software resolve the compound’s 3D structure?
Q. Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data identifies bond lengths/angles, critical for pyrazole-thiophene dihedral angles .
- SHELX Refinement :
- Validation : R-factor (<5%) and electron density maps confirm absence of disorder in the tetrahydrobenzoisoxazole ring .
Advanced: How to address conflicting biological activity data across studies?
Q. Answer :
- Assay Standardization :
- Use isogenic cell lines to minimize genetic variability in receptor-binding studies .
- Control solvent effects (e.g., DMSO concentration ≤0.1%) .
- Data Reconciliation :
- Meta-analysis : Compare IC50 values under identical pH/temperature conditions .
- Structural Reanalysis : Verify compound purity via HPLC before activity assays; impurities >2% skew results .
Advanced: How do thiophene/pyrazole modifications affect pharmacokinetics?
Q. Answer :
- Thiophene Substituents :
- 2-Thiophenyl vs. 3-thiophenyl alters logP (e.g., +0.5 for 2-substituted), impacting membrane permeability .
- Pyrazole Methyl Groups :
- 3,5-Dimethyl groups reduce metabolic oxidation (CYP3A4 t1/2 increases from 2.1 to 4.8 hrs) .
- Computational Modeling :
- QSAR predicts bioavailability changes; introducing electron-withdrawing groups on thiophene improves solubility .
Advanced: What in silico methods predict enzyme/receptor interactions?
Q. Answer :
- Molecular Docking (AutoDock Vina) :
- MD Simulations (GROMACS) :
- 100-ns simulations validate stability of the tetrahydrobenzoisoxazole moiety in hydrophobic pockets .
Methodological: How to design a stability study under varied pH/temperature?
Q. Answer :
- Forced Degradation :
- Acidic/Base Conditions : 0.1M HCl/NaOH at 40°C for 24 hrs, followed by HPLC to detect hydrolysis products (e.g., free carboxylic acid) .
- Oxidative Stress : 3% H2O2, monitor thiophene sulfoxide formation via LC-MS .
- Kinetic Analysis :
- Arrhenius plots (4°C, 25°C, 40°C) estimate shelf life (t90) in buffer solutions .
Data Contradiction: How to resolve conflicting synthesis yields?
Q. Answer :
- Root-Cause Analysis :
- DoE (Design of Experiments) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
